molecular formula C15H15N5O3 B2835742 N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 866870-32-8

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2835742
CAS No.: 866870-32-8
M. Wt: 313.317
InChI Key: COKIPQMOOFRIMI-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a chemical compound with a molecular formula of C23H32N6O4S . It is related to Sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Scientific Research Applications

Anticancer Activity

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide derivatives have shown potential in anticancer research. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, synthesized using a related chemical structure, exhibited anticancer activity against multiple cancer cell lines. One compound particularly demonstrated about 20% cancer cell growth inhibition against eight different cancer cell lines (Al-Sanea et al., 2020).

Pharmacological Potential

Research has focused on the pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole compounds. Computational and pharmacological evaluations have been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed binding and moderate inhibitory effects in various assays, indicating potential pharmacological applications (Faheem, 2018).

Radioligand Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the specified chemical, have been reported as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized and used in radioligand imaging for positron emission tomography, demonstrating their applicability in medical imaging and diagnostics (Dollé et al., 2008).

Cytotoxicity Studies

Several studies have synthesized pyrazolo[1,5-a]pyrimidine derivatives and tested them for in vitro cytotoxic activity against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents (Hassan et al., 2014), (El-Morsy et al., 2017).

Antioxidant Activity

Some pyrazole-acetamide derivatives, including similar compounds, have been synthesized and evaluated for their antioxidant activity. These compounds have been found to have significant antioxidant properties, which could be beneficial in various pharmaceutical applications (Chkirate et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-14-12(7-17-19)15(22)20(9-16-14)8-13(21)18-10-4-3-5-11(6-10)23-2/h3-7,9H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIPQMOOFRIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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